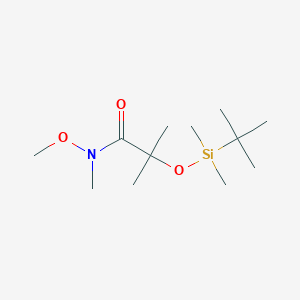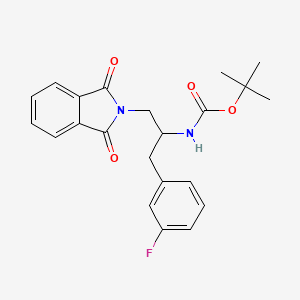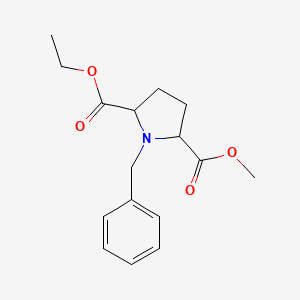![molecular formula C7H6BrN3 B12846215 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, with a bromine atom at the 5-position and a methyl group at the 1-position. Imidazopyridines are known for their diverse biological activities and are used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles in reactions such as Suzuki cross-coupling and Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazopyridine core can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Base (e.g., Potassium Carbonate): Used in substitution reactions to deprotonate nucleophiles.
Major Products
Substituted Imidazopyridines: Formed through substitution reactions.
Fused Ring Systems: Formed through cyclization reactions.
Scientific Research Applications
5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another imidazopyridine with similar biological activities.
Imidazo[4,5-c]pyridine: A closely related compound with different substitution patterns.
Uniqueness
5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3 |
InChI Key |
KNOHQTXZRDQTIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)





![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)






